3,4-difluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
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Description
3,4-difluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively.
Scientific Research Applications
Influence of Norflurazon on Herbicides Activation by Light
Norflurazon, a compound structurally related to the one of interest, influences the activation of substituted diphenylether herbicides by light, demonstrating the importance of such compounds in agricultural science. The study by Devlin, Karczmarczyk, and Zbieć (1983) explores how norflurazon affects the sensitivity of corn seedlings to certain herbicides under light conditions, highlighting the complex interactions between chemical compounds and light in plant biology (Devlin, Karczmarczyk, & Zbieć, 1983).
Rh(III)-Catalyzed Alkenylation of Benzamides
A study on the Rh(III)-catalyzed redox-neutral C-H alkenylation of benzamides with gem-difluorohomoallylic silyl ethers via β-H elimination reveals the synthetic utility of difluorinated compounds. This research by Cui et al. (2023) demonstrates the method's broad substrate compatibility and high regioselectivity, offering new pathways for synthesizing complex difluorinated molecules, which are crucial in pharmaceutical and agrochemical industries (Cui et al., 2023).
Structural and Antioxidant Analysis
Demir et al. (2015) analyzed the structure of a novel benzamide derivative, showcasing the application of X-ray diffraction, IR spectroscopy, and DFT calculations in understanding the molecular geometry, electronic properties, and antioxidant activities of such compounds. This highlights the role of benzamide derivatives in contributing to our understanding of molecular structures and their potential health benefits (Demir et al., 2015).
properties
IUPAC Name |
3,4-difluoro-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O3/c1-28-15-5-2-13(3-6-15)18-8-9-19(26)25(24-18)11-10-23-20(27)14-4-7-16(21)17(22)12-14/h2-9,12H,10-11H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWBDZFCRAPTCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide |
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